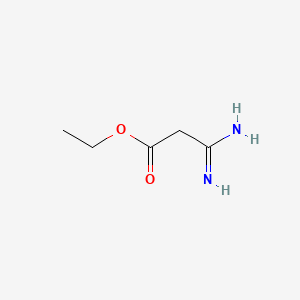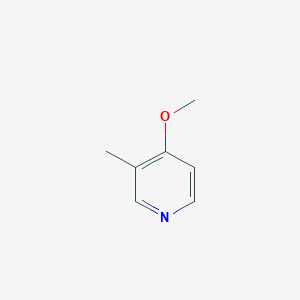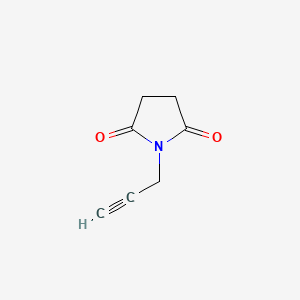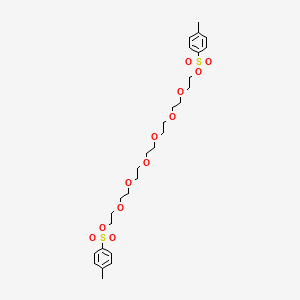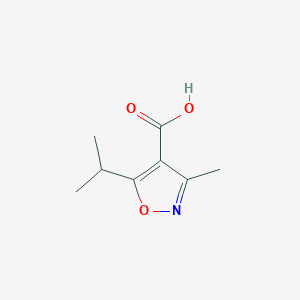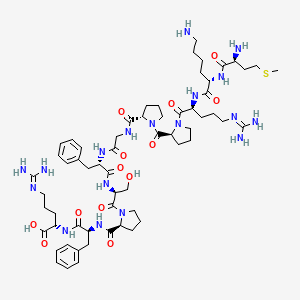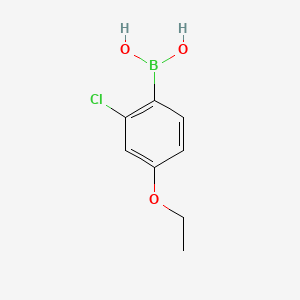
2-Chloro-4-ethoxyphenylboronic acid
Übersicht
Beschreibung
- 2-Chloro-4-ethoxyphenylboronic acid is a chemical compound with the CAS number 313545-44-7 .
- It is a white to almost white powder or crystal.
- The molecular formula is C8H10BClO3 , and its molecular weight is 200.43 g/mol .
- It is used in industrial and scientific research.
Synthesis Analysis
- The synthesis of this compound involves boronic acid chemistry, specifically the introduction of a chlorine atom and an ethoxy group onto a phenyl ring.
Molecular Structure Analysis
- The structure consists of a phenyl ring with a chlorine atom and an ethoxy group attached to the boron center.
Chemical Reactions Analysis
- 2-Chloro-4-ethoxyphenylboronic acid can participate in Suzuki cross-coupling reactions and other boron-based transformations.
Physical And Chemical Properties Analysis
- Melting point: 104-108°C
- Boiling point: 352.8°C (predicted)
- Density: 1.27 g/cm³ (predicted)
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Mechanisms
Researchers have explored the fluorescence quenching properties of boronic acid derivatives, providing insights into their potential applications in sensing technologies. For example, the study of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics sheds light on the static quenching mechanism active in the systems studied, suggesting that these compounds could be useful in developing fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
Boronic acids have been employed in the design and synthesis of supramolecular assemblies. The formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in the assembly of phenylboronic and 4-methoxyphenylboronic acids with various bipyridines showcases the versatility of boronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Bioorthogonal Coupling Reactions
The rapid formation of a stable boron-nitrogen heterocycle in a neutral aqueous solution for bioorthogonal coupling reactions demonstrates the utility of boronic acid derivatives in biological conjugation and labeling studies. This reaction's orthogonality to protein functional groups and its stability under physiological conditions highlight the potential of 2-Chloro-4-ethoxyphenylboronic acid derivatives in bioconjugation applications (Dilek, Lei, Mukherjee, & Bane, 2015).
Safety And Hazards
- Causes skin and eye irritation.
- Handle with care, wear protective gear, and avoid inhalation.
Zukünftige Richtungen
- Further research could explore its applications in catalysis, materials science, and drug discovery.
Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟
Eigenschaften
IUPAC Name |
(2-chloro-4-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQJZUNQAJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393456 | |
| Record name | 2-Chloro-4-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxyphenylboronic acid | |
CAS RN |
313545-44-7 | |
| Record name | 2-Chloro-4-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

